molecular formula C11H7Cl3N2 B1451914 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine CAS No. 1153411-04-1

4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine

Cat. No. B1451914
CAS RN: 1153411-04-1
M. Wt: 273.5 g/mol
InChI Key: UMIYGJNQGRBBNS-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine, also known as 4-chloro-2-(2,6-dichloroanilino)-6-methylpyrimidine, is an important organic compound used in a variety of scientific applications. It is a heterocyclic compound containing a pyrimidine ring and a chlorine group. It is a colorless solid that is soluble in water and ethanol. 4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine has been used in a range of scientific research applications, including drug discovery, biochemical studies, and pharmacological studies.

Scientific Research Applications

Wastewater Treatment Applications

Research on the treatment of wastewater produced by the pesticide industry highlights the challenges of removing toxic pollutants, including chlorinated compounds similar to "4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine." Biological processes and activated carbon have been extensively studied for their efficacy in removing a wide range of pesticides from wastewater, with biological treatments achieving up to 80-90% effectiveness in removing certain compounds. This suggests potential applications of "4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine" in studying the removal or breakdown of similar toxic pollutants in industrial wastewater treatment processes (Goodwin et al., 2018).

Environmental Impact Assessment

The environmental impact of chlorophenols, compounds related to "4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine," has been extensively reviewed. Chlorophenols are known to exert moderate to significant toxic effects on both mammalian and aquatic life. Understanding the environmental behavior, degradation pathways, and toxicological profiles of compounds like "4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine" can provide valuable insights into mitigating their impact on the aquatic environment (Krijgsheld & Gen, 1986).

Synthesis of Hybrid Catalysts

The synthesis and application of hybrid catalysts for producing compounds with pyranopyrimidine scaffolds, which share a structural motif with "4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine," have been reviewed. These catalysts are used in developing pharmaceuticals and medicinal compounds, indicating potential research applications in designing and synthesizing new drugs or bioactive molecules (Parmar et al., 2023).

Biodegradation of Pesticides

Studies on the biodegradation of 2,4-D, a chlorophenoxy herbicide, and its environmental behavior suggest potential research applications for "4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine" in understanding how similar compounds interact with microbial communities and are broken down in natural and engineered ecosystems. Such research could lead to the development of bioremediation strategies for the cleanup of contaminated sites (Magnoli et al., 2020).

properties

IUPAC Name

4-chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c1-6-5-9(14)16-11(15-6)10-7(12)3-2-4-8(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIYGJNQGRBBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=C(C=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2,6-dichlorophenyl)-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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